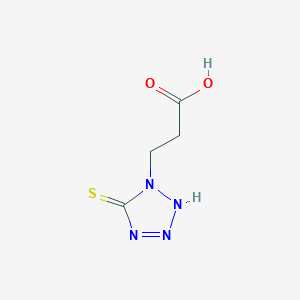

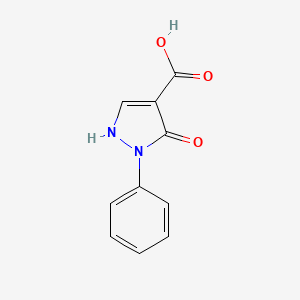

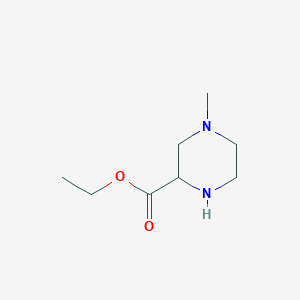

Ethyl 4-methylpiperazine-2-carboxylate

Descripción general

Descripción

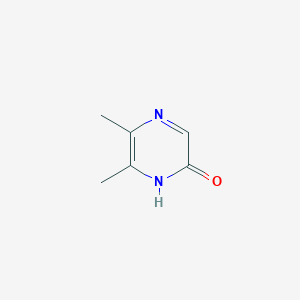

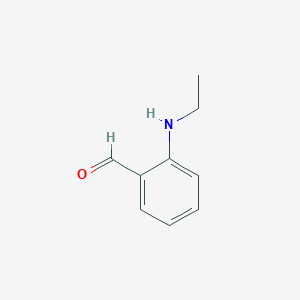

Ethyl 4-methylpiperazine-2-carboxylate (EMPC) is an organic compound that has been used in a variety of scientific applications. It is a colorless, water-soluble, and crystalline solid that has a melting point of 126-127°C. EMPC is a derivative of piperazine and is used in the synthesis of various compounds, such as drugs and polymers. It is also used in the synthesis of aromatic compounds, such as phenols and anilines. EMPC has been used in the synthesis of pharmaceuticals, biotechnology, and other related fields.

Aplicaciones Científicas De Investigación

Synthesis of Highly Functionalized Tetrahydropyridines

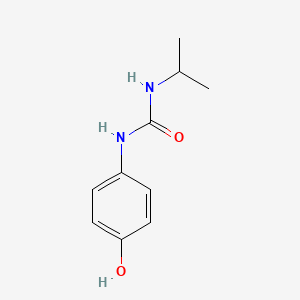

Ethyl 4-methylpiperazine-2-carboxylate participates in [4+2] annulation reactions with N-tosylimines catalyzed by organic phosphine, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity. This method underscores its utility in constructing tetrahydropyridine frameworks, crucial in medicinal chemistry (Xue-Feng Zhu et al., 2003).

Optimization of Synthesis Routes

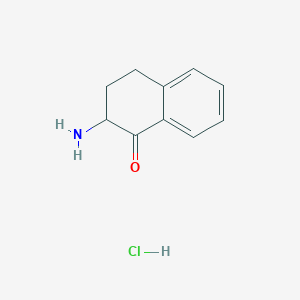

The compound is used to optimize synthetic routes, as demonstrated in the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate from (S)-1-phenylethanamine and ethyl 2-oxoacetate. This approach highlights its significance in enhancing yield and reducing production costs in chemical syntheses (Z. Can, 2012).

Creation of Novel Heterocyclic Compounds

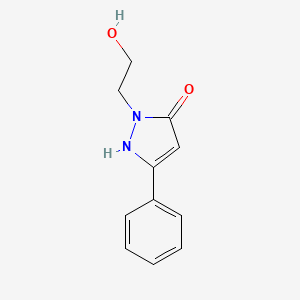

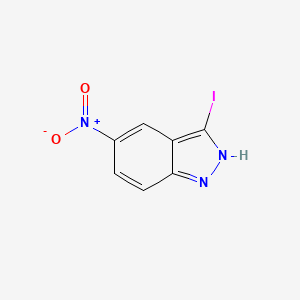

Research into novel pyrrolo[1,2-a]pyrazine derivatives shows the application of this compound in generating new analogues of natural alkaloids. These compounds, characterized by NMR, IR, and X-ray crystallography, exhibit potential for further pharmacological exploration (Maxim Voievudskyi et al., 2016).

Development of Local Anesthetic and Antiarrhythmic Agents

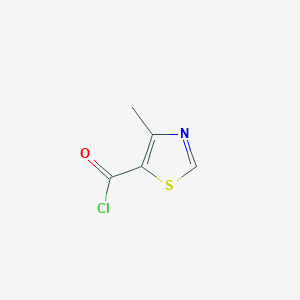

A series of ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates synthesized as analogues of carticaine demonstrates the compound's role in producing molecules with significant local anesthetic and antiarrhythmic activity. This underscores its application in the development of new pharmacological agents (A. M. Al-Obaid et al., 1998).

Safety and Hazards

The compound is classified under the GHS07 category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Propiedades

IUPAC Name |

ethyl 4-methylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUYOQHZQCEQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502506 | |

| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63285-60-9 | |

| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.